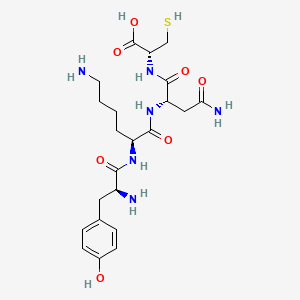![molecular formula C17H30N2O8 B12631655 2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate](/img/structure/B12631655.png)
2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate involves the reaction of 4-methyl-1-piperidinylmethyl chloride with azepane in the presence of a base, followed by the addition of oxalic acid to form the dioxalate salt . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide . Major products formed from these reactions include various substituted and oxidized derivatives of the original compound .
Applications De Recherche Scientifique
2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate involves its interaction with specific molecular targets and pathways within cells . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate can be compared with other similar compounds, such as:
2-(1-Methyl-2-piperidinyl)azepane: This compound has a similar structure but lacks the dioxalate group, which may result in different chemical and biological properties.
Piperidine derivatives: These compounds share the piperidine moiety and are widely used in pharmaceuticals and research.
The uniqueness of this compound lies in its specific structure, which includes both the piperidine and azepane rings, as well as the dioxalate group, contributing to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C17H30N2O8 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2-[(4-methylpiperidin-1-yl)methyl]azepane;oxalic acid |
InChI |
InChI=1S/C13H26N2.2C2H2O4/c1-12-6-9-15(10-7-12)11-13-5-3-2-4-8-14-13;2*3-1(4)2(5)6/h12-14H,2-11H2,1H3;2*(H,3,4)(H,5,6) |
Clé InChI |
GCUFCURFABLHJI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12631574.png)
![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B12631579.png)
![tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane](/img/structure/B12631583.png)




![N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine](/img/structure/B12631614.png)
![3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12631617.png)
![3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12631620.png)
![ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12631622.png)


